Product packaging for A-Ergostenol(Cat. No.:CAS No. 632-32-6)

A-Ergostenol

Cat. No.: B3339098
CAS No.: 632-32-6
M. Wt: 400.7 g/mol
InChI Key: AWYDNKRGSOPYQB-UHFFFAOYSA-N
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Description

Contextualization within Eukaryotic Sterol Biology

Sterols are characterized by a core structure of four fused carbon rings, with variations in side chains and double bond positions dictating their specific properties and biological roles across different eukaryotic kingdoms.

SterolMolecular FormulaPrimary Organism GroupKey Structural FeaturesGeneral Function in Membrane
Ergosterol (B1671047)C28H44OFungi, ProtozoaFour fused rings, 3β-hydroxyl group, conjugated double bonds (C5-C6, C7-C8, C22-C23), C24 methyl groupMembrane integrity, fluidity, permeability, protein activity, stress adaptation wikipedia.orgnih.govontosight.aibritannica.com
CholesterolC27H46OAnimalsFour fused rings, 3β-hydroxyl group, saturated B-ring, shorter side chainMembrane fluidity, structural integrity, precursor to steroid hormones wikipedia.orgnih.gov
Phytosterols (e.g., Sitosterol)C29H50OPlantsFour fused rings, 3β-hydroxyl group, saturated B-ring, longer C24-ethyl side chainMembrane stability, fluidity, signal transduction nih.govmdpi.comfrontiersin.org

Fundamental Role as the Predominant Fungal Sterol

Within fungi, ergosterol is indispensable for maintaining the structural integrity and functional dynamics of the plasma membrane nih.govmdpi.comfrontiersin.orglipotype.comtaylorandfrancis.comresearchgate.net. It influences membrane fluidity and permeability, ensures the proper localization and activity of integral membrane proteins, and plays a role in adapting to various environmental stresses mdpi.comfrontiersin.orglipotype.com. Ergosterol is also implicated in regulating the fungal cell cycle mdpi.com. Its ubiquitous presence and critical functions make it a cornerstone of fungal cell biology.

Overview of Ergosterol's Research Significance

The unique position of ergosterol in fungal and protozoan biology, coupled with its absence in mammalian cells, has established it as a significant target in academic research, particularly in the field of infectious diseases.

Essentiality for Fungal and Protozoan Viability

Ergosterol is not merely a structural component but is essential for the survival and growth of fungi and many protozoa wikipedia.orgmdpi.comfrontiersin.orgnih.govcreative-biolabs.com. Disruptions in ergosterol biosynthesis or its depletion can lead to compromised membrane function, increased susceptibility to environmental insults, and ultimately, cell death. This vital requirement underscores its importance in understanding pathogen survival mechanisms.

Strategic Target in Antifungal Research

The differential distribution of ergosterol—present in fungi and protozoa but absent in animals—makes the ergosterol biosynthesis pathway a prime target for antifungal and antiprotozoal drug development wikipedia.orgmdpi.comfrontiersin.orgnih.govcreative-biolabs.commdpi.com. Antifungal agents, such as azoles, polyenes, and allylamines, are designed to inhibit specific enzymes in this pathway or to bind directly to ergosterol, thereby disrupting fungal cell membrane integrity and leading to cell death wikipedia.orgbritannica.commdpi.comfrontiersin.orgtaylorandfrancis.comnih.govcreative-biolabs.commdpi.com.

Definition and Relationship of Ergostenols and Derivatives to Ergosterol

Ergostenols represent a class of sterols closely related to ergosterol, often differing in the saturation of their ring structures or side chains. These derivatives can arise through metabolic processes or specific chemical modifications of ergosterol.

One notable ergostenol derivative is alpha-Ergostenol (CAS 632-32-6), also known by its IUPAC name (3b,5a)-Ergost-8(14)-en-3-ol drugfuture.com. This compound is structurally related to ergosterol but features a reduced double bond within the sterol nucleus. Alphthis compound can be synthesized through the hydrogenation of ergosterol acetate (B1210297) drugfuture.com. It possesses distinct physical properties, including a melting point of 130-131°C and specific optical rotation values, differentiating it from its precursor drugfuture.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O B3339098 A-Ergostenol CAS No. 632-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,24+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYDNKRGSOPYQB-ZHYOCZQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-32-6
Record name α-Ergostenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ergostenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-ERGOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3RI2342BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Roles and Functions in Diverse Organisms

Role in Fungal Cell Biology

Ergosterol (B1671047) is a cornerstone of fungal cell physiology, influencing everything from membrane integrity to pathogenic potential. targetmol.comepa.gov Its synthesis and distribution are tightly regulated processes, reflecting its critical importance for the fungal cell.

Contribution to Membrane Structure, Fluidity, and Permeability

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining proper structure, fluidity, and permeability. drugfuture.comaatbio.com Similar to cholesterol in mammalian cells, ergosterol intercalates within the phospholipid bilayer. wikipedia.orgmedchemexpress.com This interaction modulates the physical state of the membrane, preventing it from becoming too rigid or too fluid. By ordering the acyl chains of phospholipids (B1166683), ergosterol reduces membrane permeability to ions and small molecules, thereby helping to maintain the distinct internal environment of the cell. pharmacompass.com The unique structure of ergosterol, with its two conjugated double bonds in the B-ring, is believed to be finely tuned for optimal interaction with the saturated lipids commonly found in fungal membranes. targetmol.com Research has consistently shown that alterations in ergosterol levels or the incorporation of its precursors lead to significant defects in membrane integrity. pharmacompass.comnih.gov

Table 1: Key Functions of Ergosterol in Fungal Membranes

FunctionDescriptionKey References
Fluidity Regulation Modulates the packing of phospholipids to maintain optimal membrane viscosity across different temperatures. drugfuture.comwikipedia.orgpharmacompass.com
Permeability Barrier Reduces the passive diffusion of ions and small solutes across the membrane. aatbio.compharmacompass.com
Structural Integrity Contributes to the mechanical stability and thickness of the plasma membrane. epa.govnih.gov

Influence on Membrane-Associated Protein Activity and Distribution

The functions of many integral and peripheral membrane proteins are critically dependent on the surrounding lipid environment, where ergosterol plays a key regulatory role. It influences the activity of membrane-bound enzymes and transport proteins by ensuring the membrane has the correct fluidity and thickness for their optimal conformation and function. medchemexpress.comnist.gov Furthermore, ergosterol is involved in the lateral segregation of membrane components, contributing to the formation of specialized membrane domains, often referred to as lipid rafts. These ergosterol-rich domains are thought to be crucial for organizing and concentrating specific proteins, such as those involved in signaling and transport, thereby facilitating their interaction and function. aatbio.com For instance, the proper localization and activity of the plasma membrane H+-ATPase, a vital proton pump in fungi, is dependent on adequate ergosterol levels. aatbio.com

Regulation of Cell Cycle Progression and Growth

Ergosterol has a specific, essential function in the fungal cell cycle, a role often referred to as "sparking". aatbio.com This function is required for the cell to progress through the G1 phase of the cell cycle. Fungi depleted of ergosterol often exhibit defects in growth and cell division. aatbio.com While the precise molecular mechanism of this "sparking" function is not fully elucidated, it is distinct from ergosterol's bulk role in maintaining membrane structure. Studies in Saccharomyces cerevisiae have shown that even minor alterations in the ergosterol biosynthesis pathway can lead to significant changes in doubling time and cell proliferation. aatbio.compharmacompass.com Deletion of genes involved in the later stages of ergosterol synthesis in fungi like Fusarium graminearum results in marked reductions in hyphal growth. pharmacompass.com

Adaptation to Environmental Stress Conditions

The ability of fungi to adapt to a wide range of environmental stresses is, in part, dependent on ergosterol. The sterol helps protect the cell membrane from damage caused by various stressors, including temperature shifts, osmotic stress, and oxidative damage. targetmol.comaatbio.com Ergosterol's role in modulating membrane fluidity is crucial for adapting to temperature changes, ensuring the membrane remains functional at both high and low temperatures. aatbio.com Furthermore, some studies suggest that ergosterol itself may have antioxidant properties, helping to neutralize reactive oxygen species and protect membrane lipids from peroxidation. cdnsciencepub.com Research on Penicillium expansum has shown that mutants with deleted erg4 genes, which are involved in the final step of ergosterol synthesis, exhibit increased sensitivity to oxidative and cell wall stresses. nist.gov

Role in Fungal Virulence and Pathogenesis

For pathogenic fungi, ergosterol is a critical virulence factor. mdpi.com The integrity of the fungal membrane is paramount for surviving within a host environment, resisting host immune defenses, and carrying out pathogenic processes. epa.govnih.gov Because ergosterol is essential for fungal growth and stress resistance, its disruption severely hampers the ability of a fungus to cause disease. nih.gov In the opportunistic pathogen Cryptococcus neoformans, proper ergosterol distribution is vital for the formation of the cell wall and protective capsule, and for survival within host phagocytic cells. nih.govannualreviews.org Consequently, cells with perturbed ergosterol homeostasis show a dramatic reduction in virulence. nih.gov This essential role in pathogenesis is why the ergosterol biosynthesis pathway is a primary and effective target for many clinically used antifungal drugs. medchemexpress.commdpi.com

Involvement in Cellular Signaling Pathways and Endocytosis

Ergosterol is implicated in various cellular signaling pathways, often through its role in organizing signaling proteins within membrane rafts. targetmol.com The proper functioning of these specialized domains is necessary for efficient signal transduction. Additionally, specific sterols, including ergosterol, are required for the internalization step of endocytosis in yeast. Endocytosis, the process by which cells internalize molecules by engulfing them, is crucial for nutrient uptake, membrane protein recycling, and responding to environmental cues. The requirement for a specific sterol structure highlights ergosterol's role beyond bulk membrane properties, suggesting it directly interacts with the endocytic machinery.

Role in Protozoan Biology (e.g., Trypanosomes, Leishmania spp.)

Ergosterol is a vital sterol for the cell membranes of various protozoa, where it performs functions analogous to cholesterol in animal cells, such as maintaining membrane fluidity and integrity. wikipedia.orgnbinno.com Its presence is critical for the survival, growth, and proliferation of these organisms. nih.goveurekaselect.com The ergosterol biosynthesis pathway is a significant area of biochemical difference between protozoan parasites and their mammalian hosts, which primarily use cholesterol. nih.govresearchgate.net

This distinction makes the pathway an attractive target for the development of antiprotozoal drugs. wikipedia.orgeurekaselect.com For instance, in parasitic protozoa such as Trypanosoma species (the causative agents of sleeping sickness and Chagas disease) and Leishmania species (which cause leishmaniasis), the enzymes involved in ergosterol synthesis are essential for viability. nih.govnih.govplos.org Research has shown that inhibiting key enzymes in this pathway, such as sterol 14α-demethylase (CYP51), depletes ergosterol, leading to parasite death. nih.govnih.gov Studies on Trypanosoma brucei have demonstrated that even small amounts of ergosterol are essential for cell proliferation, potentially acting as a signaling factor to initiate cell division. nih.gov Similarly, in Leishmania donovani, CYP51 has been shown to be indispensable, confirming the pathway's potential for therapeutic intervention. nih.govplos.org Antifungal drugs that target ergosterol or its synthesis, like amphotericin B and various azoles, have been repurposed and investigated for their efficacy against these protozoan infections. wikipedia.orgfrontiersin.org

Ergosterol as a Precursor to Other Biologically Active Compounds

Ergosterol serves as a crucial starting material for the synthesis of other important molecules.

Ergosterol is the biological precursor to vitamin D2, also known as ergocalciferol. wikipedia.orgchagaroot.comnbinno.com When exposed to ultraviolet (UV) light, particularly UVB radiation, ergosterol undergoes a photochemical reaction that converts it into previtamin D2. nbinno.comnih.gov This previtamin then undergoes a heat-dependent rearrangement (thermal isomerization) to form the stable vitamin D2. nih.gov

This conversion process is the reason fungi, such as mushrooms, are a significant non-animal dietary source of vitamin D. chagaroot.comnih.gov The process is utilized commercially to fortify foods and produce vitamin D2 supplements. nbinno.comnbinno.com Studies have shown that irradiating mushrooms with UV light significantly increases their vitamin D2 content while concurrently decreasing the concentration of ergosterol. nih.govacs.orgthaiscience.info The efficiency of this conversion can be influenced by factors like the UV wavelength, exposure time, and intensity. acs.org

Beyond its role as a vitamin D precursor, ergosterol is a parent compound for a variety of other biologically active sterol derivatives found in fungi. mdpi.com Through various enzymatic modifications, fungi can produce compounds like ergosterol peroxide, 5,6-dehydroergosterol, and ganodermasides. researchgate.netfrontiersin.org These derivatives have been isolated from various fungal species and have been the subject of research for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects. mdpi.comresearchgate.netfrontiersin.org For example, ergosterol peroxide has been shown to induce apoptosis and cell cycle arrest in cancer cell models. frontiersin.orgnih.gov Another derivative, ferulic acid ester of ergosterol, has demonstrated inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis. mdpi.com

Functions of Specific Ergostenols and Derivatives

Research into specific ergosterol derivatives has uncovered a range of biological activities, including anti-inflammatory and antimicrobial effects.

Specific derivatives of ergostenol have demonstrated significant anti-inflammatory properties in preclinical studies. A study focusing on a newly identified sterol, Δ8(14)-ergostenol, found that its glycoside derivatives were effective at inhibiting inflammatory responses. nih.govmdpi.com Of the synthesized compounds, galactosyl ergostenol (Ergn-Gal) was particularly potent. nih.govmdpi.com

In cellular models of arthritis using fibroblast-like synoviocytes (FLS) and human chondrocytes stimulated with the pro-inflammatory cytokine TNF-α, these glycosides inhibited the expression of key inflammatory mediators and enzymes. nih.govmdpi.com The table below summarizes the key findings.

Derivative/CompoundCell ModelKey Inflammatory Targets InhibitedResearch Finding
Galactosyl ergostenol TNF-α-stimulated Fibroblast-Like Synoviocytes (FLS)Pro-inflammatory mediators (e.g., IL-1β, IL-6, IL-8, iNOS)Reduced the gene expression of several key molecules involved in the inflammatory cascade. mdpi.com
Galactosyl ergostenol TNF-α-stimulated Human ChondrocytesMatrix Metalloproteinases (MMPs)Inhibited the expression of MMPs, which are enzymes that degrade cartilage matrix components. nih.govmdpi.com
Galactosyl ergostenol TNF-α-stimulated Human ChondrocytesCollagen Type II A1 DegradationPrevented the degradation of collagen, a major structural component of cartilage. nih.govmdpi.com
Ergosterol Peroxide Lipopolysaccharide (LPS)-induced MacrophagesTNF-α, IL-1α/βSuppressed the release and expression of pro-inflammatory cytokines. nih.gov
Ergosterol Lipopolysaccharide (LPS)-induced MacrophagesCyclooxygenase-2 (COX-2), TNF-αInhibited the expression of the COX-2 enzyme and production of TNF-α. mdpi.com

These results suggest that specific ergostenol glycosides, like galactosyl ergostenol, could be promising candidates for the development of treatments for inflammatory diseases such as arthritis. nih.govmdpi.com

The ergosterol biosynthesis pathway is a well-established and critical target for many antifungal drugs. wikipedia.orgresearchgate.net Because ergosterol is essential for fungal cell membrane integrity and function, but absent in humans, drugs that inhibit its synthesis can selectively kill fungal cells. wikipedia.orgresearchgate.net Classes of drugs like azoles (e.g., ketoconazole, fluconazole) and allylamines work by inhibiting specific enzymes in this pathway. researchgate.netwikipedia.org Polyene antibiotics, such as amphotericin B, function by binding directly to ergosterol in the membrane, creating pores that lead to cell death. wikipedia.org

The antimicrobial potential extends to derivatives and isomers of ergosterol. Research has investigated the activity of various ergosterol derivatives against pathogenic fungi and bacteria. researchgate.netresearchgate.net For example, studies have shown that plant extracts that reduce ergosterol content in fungi exhibit significant antimicrobial activity. researchgate.net Furthermore, the geometric isomers of some compounds have been shown to inhibit ergosterol biosynthesis in fungi, highlighting that specific structural configurations can be key to their antimicrobial action. nih.gov

Academic Research on Ergosterol Derivatives and Analogs

Isolation and Structural Elucidation of Novel Derivatives from Natural Sources

The isolation of novel ergosterol (B1671047) derivatives is a significant area of research, primarily focusing on fungi, which are rich sources of these steroidal compounds. Researchers employ various chromatographic techniques to separate these compounds from complex natural extracts. For instance, ergosterol peroxide and ergosterol have been successfully isolated from the fresh fruit bodies of Hygrophoropsis aurantiaca (False Chanterelle). The structural characterization of these isolated compounds is a critical step and is achieved through a combination of spectroscopic methods, including 1D-NMR (¹H, ¹³C, DEPT-45, DEPT-90, DEPT-135) and 2D-NMR, as well as mass spectrometry. These techniques allow for the precise determination of the molecular structure, including stereochemistry, which is crucial for understanding their biological activity.

Synthetic Methodologies for Ergosterol Derivatives

The synthesis of ergosterol derivatives is a key area of study, aimed at creating novel compounds with enhanced or specific biological activities. These synthetic approaches allow for the modification of the ergosterol scaffold to explore structure-activity relationships and develop potential therapeutic agents.

Chemical Synthesis Approaches for Aminoacylated Ergosterols

Aminoacylated ergosterols, such as 1-ergosteryl aspartate (Erg-Asp), are a class of lipid components discovered in fungi. To investigate their physiological functions and explore their potential as antifungal agents, methods for their synthesis have been developed. The synthesis of Erg-Asp and other aminoacylated ergosterols like Erg-Gly, Erg-Ala, Erg-Leu, Erg-Ile, and Erg-Val has been successfully achieved using Boc-protected amino acids. nih.gov This synthetic route provides a reliable way to produce these novel sterol derivatives for further study.

Synthesis of Ergosterol Peroxide and its Conjugates

Ergosterol peroxide, a naturally occurring derivative, has garnered significant interest for its biological activities. Its synthesis can be achieved by treating natural ergosterol with oxygen in the presence of visible light and a photosensitive catalyst. Furthermore, conjugates of ergosterol peroxide have been synthesized to enhance its properties. For example, fluorescent coumarin (B35378) and ergosterol peroxide conjugates have been designed and synthesized by combining ergosterol peroxide with 7-N,N-diethylamino coumarins fluorophore. These conjugates are created to act as mitochondria-targeting probes, potentially enhancing anticancer activity. acs.org

Enzymatic Synthesis and Transesterification Methods of Steryl Esters

Enzymatic methods offer a green and efficient alternative to chemical synthesis for producing steryl esters. Lipases are commonly used enzymes for this purpose. The synthesis can be achieved through two primary routes: the esterification reaction between a sterol and a fatty acid, or the transesterification reaction between a sterol and a triacylglycerol or fatty acid methyl ester. These enzymatic processes are often carried out in non-aqueous environments to favor synthesis over hydrolysis. The choice of lipase, reaction medium, and other parameters can be optimized to achieve high conversion rates and yields of the desired steryl esters.

Oxidation Studies of Ergostenols

While specific oxidation studies on α-Ergostenol are not available, the oxidation of ergosterol is a well-documented area of research. Permanganate oxidation of ergosterol has been a subject of study to understand the reactivity of the double bonds in the sterol ring system. These studies are fundamental to understanding the degradation pathways of ergostenols and for the synthesis of various oxygenated derivatives. The resulting oxidized products can have distinct biological activities compared to the parent sterol.

Structure-Activity Relationship Studies of Synthetic and Natural Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ergosterol derivatives influences their biological activity. These studies guide the design of new, more potent, and selective compounds.

For instance, in the development of novel antifungal agents, SAR studies have been conducted on various synthetic derivatives that target ergosterol biosynthesis. By systematically modifying different parts of the lead molecule and assessing the impact on antifungal activity, researchers can identify key structural features required for efficacy. For example, studies on 4-aminopiperidine (B84694) derivatives have provided insights into their mechanism of action, indicating that they inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.

In the context of natural derivatives, the cytotoxic properties of various ergosterol derivatives have been investigated. For example, the presence of an epoxy group in the tetracyclic skeleton of ergosterol derivatives has been noted to increase their cytotoxic effects. By comparing the activity of a series of related natural products, researchers can establish correlations between specific structural modifications, such as the position and orientation of hydroxyl groups or the presence of double bonds, and their biological activity against cancer cell lines.

Interactive Data Table: Examples of Ergosterol Derivatives and their Reported Activities

Compound NameDerivative TypeSource/SynthesisReported Biological Activity
1-Ergosteryl aspartateAminoacylated ErgosterolSyntheticPotential antifungal agent
Ergosterol PeroxidePeroxideNatural/SyntheticAnticancer, Antitumor
Coumarin-Ergosterol Peroxide ConjugatesConjugateSyntheticMitochondria-targeting probes for enhanced anticancer activity
Ergosterol OleateSteryl EsterEnzymatic SynthesisIncreased solubility
4-Aminopiperidine derivativesSynthetic AnalogSyntheticAntifungal (inhibition of ergosterol biosynthesis)

Mechanistic Investigations of Derivative Actions in Biological Systems

Academic research has delved into the molecular mechanisms through which ergosterol derivatives exert their biological effects, particularly in the contexts of anti-inflammatory and anti-cancer actions. These investigations have identified key cellular pathways and molecular targets that are modulated by these compounds.

The primary mechanisms of action for ergosterol derivatives involve the modulation of critical signaling pathways, induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.govnih.govscielo.br For instance, ergosterol peroxide, a well-studied derivative, has been shown to suppress inflammatory responses and inhibit the growth of cancer cells through various molecular interactions. nih.govresearchgate.netnih.gov

Modulation of Inflammatory Pathways

Ergosterol and its derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling cascades. In macrophage cell lines, these compounds can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. nih.gov Molecular docking studies suggest that ergosterol and ergosterol peroxide can directly interact with the ATP-binding site of p38, thereby blocking its phosphorylation. nih.gov This inhibition prevents the downstream activation of inflammatory responses. nih.gov

Furthermore, these derivatives can suppress the DNA binding activity of crucial transcription factors like NF-κB and C/EBPβ, which are central to the expression of pro-inflammatory genes. nih.gov Research has also indicated that ergosterol derivatives can inhibit the activity of 5-lipooxygenase (5-LOX) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to their anti-inflammatory profile. nih.gov

DerivativeCell LineKey Mechanistic ActionMolecular Targets
Ergosterol PeroxideRAW264.7 MacrophagesInhibition of inflammatory responsep38, JNK, ERK MAPKs, NF-κB, C/EBPβ
ErgosterolRAW264.7 MacrophagesSuppression of inflammatory gene expressionp38 MAPK, iNOS, COX-2
Ergosterol Acetate (B1210297)RAW264.7 MacrophagesSuppression of ERK phosphorylationERK

Anticancer Mechanisms

The anticancer activities of ergosterol derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell cycle, and modulating cancer-related signaling pathways. mdpi.comresearchgate.net

Apoptosis Induction: A primary mechanism is the induction of apoptosis, often through the mitochondrial pathway. frontiersin.orgnih.gov Derivatives can alter the balance of pro-apoptotic and anti-apoptotic proteins. For example, treatments have been shown to upregulate pro-apoptotic proteins like Bax, caspase-7, and PARP, while downregulating the anti-apoptotic protein Bcl-2. scielo.brresearchgate.net Some derivatives, particularly those modified to target mitochondria, can decrease the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. scielo.br The generation of intracellular ROS is also a key trigger for apoptosis in cancer cells treated with these compounds. nih.govnih.gov

Cell Cycle Arrest: Ergosterol derivatives can modulate the cell cycle in cancer cells, leading to arrest at specific phases. nih.govresearchgate.net For example, ergosterol peroxide has been observed to decrease the population of cells in the S phase and increase the proportion of cells in the G0/G1 phase. nih.govresearchgate.net This effect is often linked to the downregulation of proteins crucial for cell cycle progression, such as CDK8 and cyclin D1. researchgate.net

Signaling Pathway Modulation: Several critical signaling pathways involved in cancer cell proliferation, migration, and survival are affected by ergosterol derivatives. The Wnt/β-catenin pathway, which is often dysregulated in cancers, can be attenuated by these compounds through the downregulation of β-catenin expression. researchgate.netnih.govmdpi.com Additionally, derivatives have been found to suppress the JAK2/STAT3 signaling pathway in various cancer cell lines. mdpi.com In some contexts, ergosterol derivatives can also activate protective pathways, such as the Nrf2 signaling-dependent mechanism, which modulates antioxidant and anti-apoptotic effects. nih.gov

DerivativeCell Line(s)Key Mechanistic ActionMolecular Targets / Pathways
Ergosterol PeroxideHT29 (Colon), 786-0 (Renal), A549 (Lung)Induces apoptosis, cell cycle arrest, ROS production; suppresses migration. nih.govnih.govresearchgate.netWnt/β-catenin, STAT1, CDKN1A, FOXO3. nih.govresearchgate.netmdpi.com
ErgosterolLNCaP (Prostate), MCF7 (Breast)Inhibits proliferation, induces S-phase arrest and apoptosis. nih.govEstrogen Receptor, Androgen Receptor. nih.govmdpi.com
(3β, 5α, 6β, 22E)-ergosta-7, 22-diene-3, 5, 6-triolHepG2 (Liver), MDA-MB-231 (Breast)Anti-proliferative and anti-angiogenic activities. nih.govNot specified
Mito-EP-3b (Mitochondria-targeted EP derivative)MCF-7 (Breast)Induces apoptosis via mitochondrial pathway. scielo.brBax, Bcl-2, Cytochrome c. scielo.br
LH-1 (4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol)A375, B16-F10 (Melanoma)Promotes apoptosis via mitochondrial pathway; upregulates OBSCN gene. frontiersin.orgnih.govOBSCN gene, Mitochondrial apoptosis pathway. frontiersin.orgnih.gov

Ecological and Environmental Research Perspectives

Ergosterol (B1671047) as a Biomarker for Fungal Presence and Biomass in Environmental Matrices (e.g., aquatic systems, soil, food products, grains)

Ergosterol (ergosta-5,7,22-trien-3β-ol) is a sterol predominantly found in the cell membranes of fungi and is largely absent in other eukaryotes, making it a valuable biomarker for detecting and quantifying fungal biomass in various environmental samples. nih.govresearchgate.netwikipedia.org Its utility stems from its specificity to the fungal kingdom, serving a similar structural role in fungal membranes as cholesterol does in animal cells. wikipedia.org This specificity allows researchers to estimate the extent of fungal colonization in complex matrices such as soil, aquatic ecosystems, and agricultural products. researchgate.netlu.semdpi.com

In soil microbiology , ergosterol is widely applied as a biomarker to trace fungal activity and decomposition processes. researchgate.net It is considered a more reliable indicator of fungal membrane area than a direct measure of total biomass, as its concentration can vary between fungal species and is influenced by environmental conditions. researchgate.netbohrium.com Studies have shown a strong correlation between ergosterol content and total microbial biomass (measured as ATP) across a range of temperate soils, suggesting its reliability as an indicator of the extent of fungal membranes. bohrium.com However, the conversion factor from ergosterol to fungal biomass is not universal and can be affected by soil properties like pH and moisture. researchgate.netbohrium.com Both free and esterified forms of ergosterol exist in fungi, with the ratio varying among species. researchgate.netnih.gov Research suggests that in aged soil organic matter, the esterified form may be more prevalent, and free ergosterol might be a better marker for living fungal biomass in soils with high esterification rates. nih.govproquest.com

In aquatic systems , ergosterol concentration is used as a proxy for fungal biomass, particularly in studies involving the decomposition of plant litter by aquatic hyphomycetes. researchgate.netresearchgate.net However, its concentration in fungal mycelium can be highly variable, influenced by factors such as the growth medium, oxygen availability, and the physiological state of the fungus. researchgate.net For instance, ergosterol content in aquatic hyphomycetes has been observed to vary by a factor of 14 under different laboratory conditions. researchgate.net Despite this variability, strong linear relationships between ergosterol and mycelial dry mass are often found under specific conditions. researchgate.net In open ocean environments, where fungal biomass is expected to be very low, highly sensitive methods have been developed to detect ergosterol concentrations, confirming its utility even in oligotrophic settings. mdpi.com

In the context of food products and grains , ergosterol measurement is a key indicator of fungal contamination and quality. pttz.orgscielo.brcerealsgrains.org High levels of ergosterol in cereal grains can indicate significant fungal invasion, even if the fungi are no longer viable. cerealsgrains.org This is crucial for food safety, as fungal growth can lead to the production of mycotoxins. scielo.br Research has shown varying levels of ergosterol in different cereal products, with higher concentrations often found in the bran fractions compared to the flours. pttz.org While some studies have explored the correlation between ergosterol content and specific mycotoxins, the relationship is not always straightforward, as not all fungi produce toxins. scielo.brbund.de

Table 1: Ergosterol Content in Various Cereal Products This table is interactive and can be sorted by clicking on the headers.

Product Type Cereal Mean Ergosterol Content (mg/kg) Reference
Bran Oat 30.71 pttz.org
Bran Wheat 9.98 pttz.org
Flakes Oat 8.04 pttz.org
Flakes Wheat 0.97 pttz.org
Grain Oat 16.11 pttz.org
Grain Wheat 4.13 pttz.org
Damaged Corn Kernels Corn up to 200 cerealsgrains.org
Sound Corn Kernels Corn as low as 0.2 cerealsgrains.org

It is important to note that while ergosterol is a stable biomarker, it is susceptible to photochemical degradation upon exposure to sunlight, which can lead to an underestimation of fungal biomass in sun-exposed samples. nih.govconsensus.app

Role in Plant-Fungus Interactions and Induction of Plant Defense Mechanisms (as a Microbe-Associated Molecular Pattern - MAMP)

Plants have evolved sophisticated immune systems to recognize and respond to potential pathogens. A key part of this system is the ability to detect conserved molecules characteristic of entire classes of microbes, known as Microbe-Associated Molecular Patterns (MAMPs). nih.govnih.govuj.ac.za Ergosterol, being essential for fungi but absent in plants, is recognized as a "non-self" molecule and functions as a critical MAMP in plant-fungus interactions. nih.govasm.orgasm.org

The perception of ergosterol by plant cells triggers a cascade of defense responses, often referred to as MAMP-triggered immunity (MTI). nih.gov This recognition leads to a series of rapid cellular events, including:

Changes in plasma membrane permeability: Alterations in ion fluxes, such as the influx of Ca²⁺ and H⁺, and the efflux of K⁺ and Cl⁻, are among the earliest responses. nih.gov

Generation of reactive oxygen species (ROS): An "oxidative burst" produces ROS, which can have direct antimicrobial effects and also act as signaling molecules. nih.gov

Activation of signaling pathways: Mitogen-activated protein (MAP) kinase cascades are activated, which relay the signal within the cell to initiate downstream defense responses. nih.gov

Induction of defense-related genes: The perception of ergosterol leads to the expression of numerous defense genes. nih.gov For example, in tobacco cells, nanomolar concentrations of ergosterol induce the expression of genes coding for phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces antimicrobial compounds and signaling molecules. nih.gov

The precise mechanism by which plants perceive ergosterol is still under investigation. Scientists hypothesize that plants may possess specific receptors that bind to ergosterol or that its integration into the plant's plasma membrane causes physical perturbations that are detected by other membrane-bound proteins. nih.govresearchgate.net This recognition ultimately leads to the accumulation of pathogenesis-related (PR) proteins and the production of defense-related secondary metabolites, bolstering the plant's resistance to fungal invasion. nih.gov The relative concentrations of ergosterol and its precursor, squalene (B77637), in a fungus can also influence the type of defense pathway activated in the plant, such as those mediated by salicylic (B10762653) acid (SA) or ethylene/jasmonic acid (ET/JA). nih.gov

Table 2: Plant Defense Responses Triggered by Ergosterol Perception This table is interactive and can be sorted by clicking on the headers.

Response Category Specific Event Consequence Reference
Early Cellular Events Changes in ion fluxes (Ca²⁺, H⁺, K⁺, Cl⁻) Membrane depolarization, signaling initiation nih.gov
Generation of Reactive Oxygen Species (ROS) Direct antimicrobial action, signaling nih.gov
Signaling Cascades MAP Kinase activation Signal transduction to the nucleus nih.gov
Gene Expression Upregulation of defense-related genes (e.g., PAL) Production of antimicrobial compounds nih.gov
Accumulation of Pathogenesis-Related (PR) proteins Enhanced resistance nih.gov
Hormonal Pathways Activation of SA or ET/JA pathways Coordinated defense response nih.gov

Evolutionary Biology of Ergosterol Metabolism

Divergence of Sterol Biosynthesis Pathways Across Eukaryotic Kingdoms

The fundamental pathway for sterol biosynthesis, initiated by the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leads to the common precursor squalene (B77637). This squalene then undergoes cyclization to form protosterols, primarily lanosterol (B1674476) in animals and fungi, and cycloartenol (B190886) in plants oup.comfrontiersin.org. From these initial cyclized sterols, subsequent modifications, including demethylation, desaturation, reduction, and isomerization, lead to the diverse array of sterols found across eukaryotic life oup.comnih.gov.

A key divergence point lies in the specific end-products characteristic of each kingdom. Animals predominantly synthesize cholesterol (a C27 sterol), which is crucial for membrane fluidity and as a precursor for steroid hormones oup.comnih.govuvigo.es. Plants produce a variety of phytosterols, such as sitosterol, stigmasterol, and campesterol, which also regulate membrane properties and are involved in plant growth and development oup.comnih.gov. In contrast, fungi primarily synthesize ergosterol (B1671047) (a C28 sterol), distinguished by an additional methyl group at the C-24 position on its side chain and unsaturations in the B ring and side chain, which contribute to increased membrane rigidity compared to cholesterol nih.govmdpi.comoup.com. Brown and red algae synthesize fucosterol (B1670223) and desmosterol, respectively, further illustrating the diversification of sterol end-products oup.com.

The enzymes involved in these later stages of sterol modification exhibit significant divergence. For instance, fungi possess a specific sterol C-24 methyltransferase (Erg6p) for the C-24 methylation step, a modification absent in animals mdpi.com. While the core pathway enzymes are largely conserved, gene duplications and losses have shaped the specific sterol profiles observed in different lineages oup.comnih.gov. Notably, some organisms exhibit mixed sterol profiles or possess enzymes from different pathways, such as the protist Capsaspora owczarzaki, which has enzymes characteristic of both fungal and metazoan sterol synthesis oup.com. The evolutionary history of sterol biosynthesis genes suggests a common ancestry with bacteria, with potential horizontal gene transfer events contributing to the pathway's presence in early eukaryotes nih.govmit.edupnas.org.

Table 1: Primary Sterols in Major Eukaryotic Kingdoms

Eukaryotic KingdomPrimary SterolsKey Functions
AnimalsCholesterolMembrane fluidity, precursor for steroid hormones, fat-soluble vitamins
FungiErgosterolMembrane integrity, fluidity, rigidity, stress adaptation, pathogenicity
PlantsPhytosterols (Sitosterol, Stigmasterol, Campesterol)Membrane stability, growth regulation, embryonic development
AlgaeFucosterol, Desmosterol (varies by group)Membrane structure and function

Adaptive Significance of Ergosterol in Fungal Evolution and Ecological Niches

Ergosterol is indispensable for fungal survival and adaptation, serving as a critical component of the plasma membrane mdpi.comontosight.ainih.govfrontiersin.org. Its unique structure, with additional double bonds and a C-24 methyl group, confers specific biophysical properties to the fungal membrane, influencing fluidity, rigidity, permeability, and the proper functioning of membrane-bound proteins and transporters uvigo.esoup.commdpi.comontosight.ainih.gov.

This integral role in membrane structure directly translates to adaptive significance across diverse fungal ecological niches. Ergosterol is vital for fungi to withstand various environmental stresses, including high temperatures, osmotic pressure, oxidative damage, low pH, and the presence of ethanol (B145695) mdpi.com. Its presence and regulation are also intimately linked to fungal pathogenicity and virulence, influencing cell surface structures and host-pathogen interactions ontosight.ainih.gov.

Furthermore, ergosterol biosynthesis is a central target for many antifungal drugs, such as azoles (inhibiting lanosterol 14α-demethylase) and polyenes (binding directly to ergosterol) mdpi.commdpi.comontosight.ainih.govfrontiersin.org. The ability of fungi to adapt their ergosterol synthesis or transport mechanisms is a significant factor in the development of antifungal drug resistance mdpi.commdpi.comontosight.ai. This highlights how the evolution of ergosterol metabolism is intertwined with the selective pressures faced by fungi, including those imposed by the presence of antimicrobial compounds in their environments or hosts.

Table 2: Key Differences in Sterol Biosynthesis Pathways

FeatureAnimals (e.g., Mammals)Fungi (e.g., Yeasts)Plants
Primary SterolCholesterol (C27)Ergosterol (C28)Phytosterols (Sitosterol, etc. C28-C29)
Initial Cyclization EnzymeLanosterol Synthase (LAS)Lanosterol Synthase (LAS)Cycloartenol Synthase (CAS1)
C-24 Side Chain ModificationAbsentC-24 Methylation (Erg6p)C-24 Methylation/Ethylation (SMTs)
Side Chain Double BondsNoneΔ22, Δ24(28)Varies (e.g., Δ22 in stigmasterol)
B-Ring Double BondsNoneΔ5, Δ7Varies (e.g., Δ5 in sitosterol)
Key Regulatory EnzymesSCAP/SREBPSREBP, Upstream regulatorsMultiple transcription factors, e.g., DWF1

Molecular Evolution and Balancing of Lipid Interactions for Membrane Organization

Beyond its structural role, ergosterol is crucial for the organization of eukaryotic cell membranes, particularly in the formation of specialized microdomains, often referred to as lipid rafts oup.comuvigo.eseurekalert.orgsciencedaily.comresearchgate.netnih.govnih.gov. These domains are dynamic assemblies of lipids and proteins that compartmentalize cellular functions, influencing signal transduction, protein sorting, and cell adhesion oup.comeurekalert.orgsciencedaily.comresearchgate.netnih.govnih.gov.

The molecular evolution of sterol metabolism has therefore been driven by the need to create lipids that can effectively integrate into and organize the dynamic eukaryotic membrane, a fundamental requirement for cellular life.

Compound List:

Ergosterol

Cholesterol

Phytosterols

Sitosterol

Stigmasterol

Campesterol

Fucosterol

Desmosterol

Lanosterol

Cycloartenol

Zymosterol (B116435)

Fecosterol

24(28)-dehydroergosterol (B45619)

Eburicol (B28769)

Parkeol

Steroidal hydrocarbons (steranes)

Sphingolipids

Phospholipids (B1166683)

Hopanoids

Mevalonate (MVA)

Isopentenyl diphosphate (B83284) (IPP)

Squalene

Squalene epoxide

Farnesyl diphosphate (FPP)

Lanosterol 14α-dimethyl-lanosterol

5-fluorouracil (B62378) (5-FU)

5-fluorouridine (B13573) monophosphate (5-FUMP)

5-fluorodeoxyuridine monophosphate (5-FdUMP)

Q & A

Q. What are the best practices for integrating this compound data into multi-omics studies?

  • Methodology : Use bioinformatics pipelines (e.g., MetaboAnalyst, KEGG) to correlate metabolomic data with proteomic or genomic datasets. Apply pathway enrichment analysis to identify biological networks. Share code and workflows via GitHub or GitLab to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.